Home > Products > Screening Compounds P90335 > 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide - 898407-86-8

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide

Catalog Number: EVT-2973474
CAS Number: 898407-86-8
Molecular Formula: C22H21ClN2OS
Molecular Weight: 396.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SSR126768A

Compound Description: SSR126768A, chemically known as 4-chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide, hydrochloride, is a potent and selective, orally active oxytocin (OT) receptor antagonist. [] It exhibits nanomolar affinity for rat and human recombinant and native OT receptors, with a Ki of 0.44 nM. [] SSR126768A effectively antagonizes OT-induced intracellular calcium ion increase, prostaglandin release, and uterine contractions in both rat and human models. [] This compound has shown potential therapeutic application as a tocolytic agent for managing preterm labor. []

Relevance: While not sharing the same core structure as 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide, SSR126768A is included due to its prominent benzamide moiety, which is a key structural feature present in both compounds. This shared feature suggests potential similarities in their binding interactions and pharmacological profiles, although acting on different targets.

Ethyl 6-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound is a Biginelli compound incorporating a boronate ester group. [] It is synthesized via a lithium bromide-catalyzed reaction and exhibits unique structural features due to the presence of the boronate ester and the 3,4-dihydropyrimidine-2(1H)-thione ring system. [] This compound's crystal structure is stabilized by intermolecular N—H⋯O and N—H⋯S hydrogen bonds. []

Relevance: The presence of the thiophene ring in this compound draws a direct structural link to 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide.

6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines

Compound Description: This series of compounds, encompassing 17 novel derivatives, was designed and synthesized as potential modulators of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). [] The specific compound 2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide (compound 7h) demonstrated high potency in reversing doxorubicin resistance in K562/A02 cells, with an EC50 of 127.5 ± 9.1 nM. []

Relevance: These compounds share the tetrahydroisoquinoline moiety with 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide, indicating a structural similarity that might contribute to overlapping pharmacological properties.

2-Chloro-N-(2-chlorobenzoyl)-N-(2-ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

Compound Description: This compound features a quinazolinone ring system, an imide unit, and two chlorobenzene rings. [] Its crystal structure is characterized by specific dihedral angles between these moieties and is stabilized by weak C—H⋯O interactions. []

Relevance: This compound shares the benzamide moiety with 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide.

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: Designed as a novel glycine transporter 1 (GlyT1) inhibitor, this compound demonstrates potent inhibitory activity (IC50 = 1.8 nM), good plasma exposure, and sufficient brain penetration in rats. [] This compound's development involved introducing heteroaromatic rings to enhance GlyT1 inhibitory activity. [] It has shown significant effects in rodent models for schizophrenia without causing undesirable central nervous system side effects. []

Relevance: This compound shares a structural similarity with 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide through the presence of the substituted piperidine ring linked to a carboxamide. Though the core structures differ, this shared motif could imply similarities in their binding properties and pharmacokinetic profiles.

4-(3-Chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

Compound Description: This complex compound, synthesized through a multi-step process involving hydrazine hydrate and phosphoryl chloride, features a range of heterocyclic rings, including oxadiazole, pyrazolone, and azetidinone. [] Its structure was characterized using 1HNMR, mass spectrometry, IR spectroscopy, and elemental analysis. []

Relevance: This compound shares the benzamide group with 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide.

Properties

CAS Number

898407-86-8

Product Name

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide

IUPAC Name

4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzamide

Molecular Formula

C22H21ClN2OS

Molecular Weight

396.93

InChI

InChI=1S/C22H21ClN2OS/c23-19-9-7-17(8-10-19)22(26)24-14-20(21-6-3-13-27-21)25-12-11-16-4-1-2-5-18(16)15-25/h1-10,13,20H,11-12,14-15H2,(H,24,26)

InChI Key

ZLOJHALWYYFTNW-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.